Locustamyotropin

Insect neuropeptide Myotropic bioassay Species-specific pharmacology

Researchers requiring a species-discriminating myotropic probe for insect neuropeptide studies face limited availability of well-characterized FXPRLamide peptides with defined tissue selectivity. Locustamyotropin (Lom-MT) is the reference peptide for Leucophaea maderae hindgut bioassays-the preparation in which it was originally isolated-while remaining completely inactive on Locusta migratoria hindgut. • Active on Leucophaea hindgut & Locusta oviduct; inactive on Locusta hindgut enabling clean cross-species pharmacology. • Free N-terminus (Gly) permits N-terminal labeling, biotinylation, or fluorophore conjugation for SAR studies. • Supplied as lyophilized powder, ≥98% purity by HPLC, with certificate of analysis.

Molecular Formula C55H89N17O14
Molecular Weight 1212.4 g/mol
CAS No. 129192-62-7
Cat. No. B1675007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLocustamyotropin
CAS129192-62-7
SynonymsLocustamyotropin;  Lom-MT;  Lom MT;  LomMT;  Gly-ala-val-pro-ala-ala-gln-phe-ser-pro-arg-leu-NH2;  Locustamyotropin I; 
Molecular FormulaC55H89N17O14
Molecular Weight1212.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(C)NC(=O)CN
InChIInChI=1S/C55H89N17O14/c1-28(2)24-36(44(58)76)67-48(80)34(16-11-21-61-55(59)60)66-52(84)40-18-12-22-71(40)53(85)38(27-73)69-50(82)37(25-33-14-9-8-10-15-33)68-49(81)35(19-20-41(57)74)65-46(78)32(7)63-45(77)31(6)64-51(83)39-17-13-23-72(39)54(86)43(29(3)4)70-47(79)30(5)62-42(75)26-56/h8-10,14-15,28-32,34-40,43,73H,11-13,16-27,56H2,1-7H3,(H2,57,74)(H2,58,76)(H,62,75)(H,63,77)(H,64,83)(H,65,78)(H,66,84)(H,67,80)(H,68,81)(H,69,82)(H,70,79)(H4,59,60,61)/t30-,31-,32-,34-,35-,36-,37-,38-,39-,40-,43-/m0/s1
InChIKeyNPNBMKDPZYWGOL-LSMZMZNBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Locustamyotropin (CAS 129192-62-7) Procurement Baseline: Sequence, Class, and Core Myotropic Profile


Locustamyotropin (Lom-MT, CAS 129192-62-7) is a 12-residue C-terminally amidated insect neuropeptide with the primary structure Gly-Ala-Val-Pro-Ala-Ala-Gln-Phe-Ser-Pro-Arg-Leu-NH₂, first isolated from brain-corpora cardiaca-corpora allata-subesophageal ganglion complexes of the migratory locust Locusta migratoria [1]. It belongs to the FXPRLamide (pyrokinin/PBAN) peptide family, sharing the conserved C-terminal pentapeptide Phe-X-Pro-Arg-Leu-NH₂ (where X=Ser) that serves as the minimal active core for diverse physiological activities including visceral muscle contraction, pheromone biosynthesis activation, cuticular melanization, and diapause induction [2]. Lom-MT stimulates spontaneous contractions of the isolated hindgut of the cockroach Leucophaea maderae, the bioassay used for its initial isolation and purification monitoring [1].

Locustamyotropin (Lom-MT) Procurement: Why In-Class FXPRLamide Analogs Cannot Be Interchanged


Despite sharing the conserved C-terminal FXPRLamide motif with other members of the pyrokinin/PBAN peptide family, Locustamyotropin (Lom-MT) cannot be substituted generically with related analogs such as Lom-MT II, Lom-MT IV, leucopyrokinin (Lem-PK), or locustapyrokinin. Quantitative myotropic assays reveal that these in-class peptides exhibit markedly divergent tissue-specific efficacy profiles and potency rankings across different target preparations [1]. For instance, while Lom-MT is active on Leucophaea hindgut and Locusta oviduct but inactive on Locusta hindgut [2], Lom-AG-myotropin displays a 1000-fold preference for oviduct over hindgut [3], and Bombyx PBAN-I demonstrates different absolute potencies depending on the bioassay system [1]. Consequently, the selection of Lom-MT versus a related analog directly determines the experimental outcome in tissue-, species-, or functional pathway-specific investigations. The following section quantifies these critical differentiations.

Locustamyotropin (129192-62-7) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Locustamyotropin vs. Lom-MT II, III, IV: Species-Specific Hindgut Activity Differentiation in Leucophaea maderae vs. Locusta migratoria

Locustamyotropin (Lom-MT) demonstrates distinct species-specific activity on hindgut preparations compared to its family members Lom-MT II, Lom-MT III, and Lom-MT IV. In the Leucophaea maderae cockroach hindgut bioassay—the standard monitoring system for this peptide family—Lom-MT stimulates spontaneous contractions, a property that served as the basis for its initial isolation [1]. In contrast, when assayed on the homologous hindgut preparation from the source organism Locusta migratoria, Lom-MT is completely inactive [1]. Lom-MT II and Lom-MT IV exhibit a different activity pattern: Lom-MT II is reported to stimulate Leucophaea hindgut motility [2] but is inactive on Locusta hindgut [2], while Lom-MT IV stimulates both cockroach hindgut and locust oviduct [3]. This species- and isoform-specific activity profile means that experimental design in Leucophaea vs. Locusta hindgut models requires distinct peptide selection.

Insect neuropeptide Myotropic bioassay Species-specific pharmacology

Locustamyotropin vs. Lom-AG-Myotropin: 1000-Fold Differential in Oviduct vs. Hindgut Potency Ratio

A critical differentiation between Locustamyotropin and Lom-AG-myotropin lies in their tissue-specific potency profiles. Lom-AG-myotropin, isolated from male accessory glands of Locusta migratoria, displays a dramatic 1000-fold greater stimulatory activity on the oviduct than on the hindgut in both Locusta migratoria and Leucophaea maderae [1]. This extreme tissue specificity contrasts sharply with Lom-MT, which shows robust activity on Leucophaea hindgut and Locusta oviduct but is completely inactive on Locusta hindgut [2]. While quantitative EC50 values for Lom-MT are not reported in the primary literature, the qualitative difference in activity pattern—Lom-MT shows balanced oviduct/hindgut activity in Leucophaea versus Lom-AG-myotropin's pronounced oviduct preference—provides a clear selection criterion. For oviduct-specific investigations requiring minimal off-target hindgut effects, Lom-AG-myotropin offers a 1000-fold window; for studies requiring a peptide that activates both cockroach hindgut and locust oviduct, Lom-MT is the appropriate choice.

Myotropic peptide Tissue specificity Oviduct contraction

Locustamyotropin vs. Leucopyrokinin (Lem-PK): Structural Differentiation in N-Terminal Blocking and Sequence Divergence

Locustamyotropin (Lom-MT) and leucopyrokinin (Lem-PK, pGlu-Thr-Ser-Phe-Thr-Pro-Arg-Leu-NH₂) are both members of the FXPRLamide family and share an identical C-terminal pentapeptide sequence (Phe-Thr-Pro-Arg-Leu-NH₂ in Lem-PK vs. Phe-Ser-Pro-Arg-Leu-NH₂ in Lom-MT), but they differ in two critical structural features: N-terminal blocking status and overall sequence composition [1]. Lom-MT is not N-terminally blocked, whereas Lem-PK is blocked by a pyroglutamic acid (pGlu) residue [2]. Lom-MT also differs from Lem-PK in the first three aminoterminal residues [1]. This structural difference has functional consequences: the N-terminal blocking of Lem-PK renders it resistant to aminopeptidase degradation, a property not shared by Lom-MT [2]. Consequently, Lom-MT and Lem-PK may exhibit different in vivo half-lives and degradation profiles, and they cannot be considered interchangeable in experiments where peptide stability or N-terminal accessibility is a variable. Additionally, while both peptides are myotropic on Leucophaea hindgut, the different N-terminal structures may influence receptor binding kinetics and downstream signaling cascades.

Neuropeptide structure Pyrokinin family N-terminal modification

Locustamyotropin vs. Bombyx PBAN-I: Quantitative Cross-Reactivity Threshold Differences in Heterologous Bioassays

Functional cross-reactivity studies comparing Locustamyotropin family peptides with Bombyx PBAN-I provide quantitative thresholds for activity in heterologous bioassays. Synthetic Bombyx PBAN-I stimulated spontaneous contractions in the Locusta oviduct bioassay at a threshold concentration of 0.6 × 10⁻⁸ M, and in the Leucophaea hindgut bioassay at a threshold of 1.45 ± 0.4 × 10⁻⁸ M [1]. In contrast, native Lom-MT was originally isolated based on its activity in the Leucophaea hindgut bioassay and was shown to be active in the same system, though its precise threshold was not reported [2]. The approximately 2.4-fold difference in PBAN-I threshold between the two bioassays demonstrates that even within the same C-terminal motif family, tissue-specific sensitivity varies significantly. For researchers conducting heterologous screening or cross-species functional assays, this quantitative threshold data provides a benchmark: Lom-MT's activity in Leucophaea hindgut assays is established, but users must empirically determine its specific EC50 in their own system, with PBAN-I thresholds serving as a reference point for expected sensitivity ranges.

PBAN family Pheromone biosynthesis Myotropic activity

Locustamyotropin vs. Locustapyrokinin II: Structural Divergence in Sequence Length and Core Motif Variation

Locustamyotropin (Lom-MT, 12 residues) and locustapyrokinin II (Lom-PK II, 10 residues) are both members of the locust FXPRLamide peptide family and both stimulate Locusta oviduct contractions, but they differ in sequence length, N-terminal modification, and the identity of the variable residue in the core motif [1][2]. Lom-MT sequence: Gly-Ala-Val-Pro-Ala-Ala-Gln-Phe-Ser-Pro-Arg-Leu-NH₂ (free N-terminus; Phe-Ser-Pro-Arg-Leu-NH₂ core) [1]. Locustapyrokinin II sequence: pGlu-Ser-Val-Pro-Thr-Phe-Thr-Pro-Arg-Leu-NH₂ (N-terminally blocked by pGlu; Phe-Thr-Pro-Arg-Leu-NH₂ core) [2]. The substitution of Ser (Lom-MT) for Thr (Lom-PK II) in the FXPRLamide core may influence receptor subtype selectivity, as different insect pyrokinin receptors exhibit varying preferences for the X residue [3]. Additionally, the N-terminal blocking of Lom-PK II confers resistance to aminopeptidase degradation, whereas Lom-MT is susceptible. For structure-activity relationship (SAR) studies aimed at dissecting the contribution of the X residue or N-terminal modifications to receptor activation, Lom-MT provides the Ser-containing, unblocked scaffold, while Lom-PK II offers the Thr-containing, blocked comparator.

Pyrokinin FXPRLamide Structure-activity relationship

Locustamyotropin vs. Proctolin: Distinct Peptide Families with Non-Overlapping Primary Sequence and Receptor Systems

Locustamyotropin (Lom-MT) and proctolin (Arg-Tyr-Leu-Pro-Thr) represent two fundamentally distinct families of insect myotropic neuropeptides with no sequence homology and different receptor systems. Proctolin is a pentapeptide with the sequence RYLPT, first isolated from the cockroach Periplaneta americana, and acts through a specific G-protein coupled receptor (proctolin receptor) distinct from the pyrokinin/PBAN receptors targeted by Lom-MT [1]. The myotropic activity of proctolin is characterized by its potency on a wide range of insect visceral and skeletal muscles, with EC50 values typically in the nanomolar range (e.g., ~3 nM on locust oviduct) [2]. In contrast, Lom-MT is a 12-residue FXPRLamide peptide acting through pyrokinin/PBAN family GPCRs, with a more restricted tissue specificity profile (active on Leucophaea hindgut and Locusta oviduct; inactive on Locusta hindgut) [3]. The two peptides are not functionally interchangeable: they activate different receptors, initiate different downstream signaling cascades, and exhibit different tissue selectivity. Experimental designs requiring specific activation of the pyrokinin/PBAN pathway versus the proctolinergic pathway must use the appropriate peptide.

Insect myotropic peptide Proctolin GPCR

Locustamyotropin (CAS 129192-62-7) Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Species-Specific Hindgut Pharmacology: Leucophaea maderae Cockroach Hindgut Bioassays

Locustamyotropin (Lom-MT) is the peptide of choice for myotropic bioassays using the isolated hindgut of Leucophaea maderae, the preparation in which it was originally isolated and characterized [1]. Its robust stimulatory activity on this tissue, combined with its complete inactivity on the homologous Locusta migratoria hindgut [1], makes it uniquely suited for cross-species comparative pharmacology studies. Researchers comparing receptor expression or signaling pathway conservation between cockroach and locust hindgut can use Lom-MT as a species-discriminating probe. Lom-MT II shares this Leucophaea-only hindgut activity profile [2], but Lom-MT's 12-residue length and specific Ser-containing core provide a distinct scaffold for structure-activity relationship (SAR) studies. Procurement of Lom-MT over Lom-MT IV (which is active on both cockroach hindgut and locust oviduct) ensures specificity in experiments where cross-reactivity with locust hindgut would confound interpretation [3].

Locusta migratoria Oviduct Myotropic Assays with Defined Hindgut Inactivity

For investigators studying oviduct contraction in the migratory locust Locusta migratoria, Lom-MT provides a well-characterized myotropic stimulus that increases frequency, amplitude, and tonus of spontaneous contractions [1]. Critically, Lom-MT is completely inactive on the Locusta hindgut under identical assay conditions [1], a property that distinguishes it from peptides like Lom-AG-myotropin (which shows 1000-fold greater oviduct vs. hindgut activity) and Lom-MT IV (which stimulates both tissues) [2][3]. This tissue-selectivity profile enables experiments where oviduct-specific responses can be measured without confounding hindgut effects. In reproductive physiology studies examining neural or hormonal regulation of oviduct motility, Lom-MT serves as a defined FXPRLamide agonist that does not cross-react with the locust hindgut, simplifying data interpretation and enabling clean dose-response relationships.

Structure-Activity Relationship (SAR) Studies of FXPRLamide Peptides Requiring an Unblocked N-Terminal Scaffold

Lom-MT's free N-terminus (Gly) makes it a preferred scaffold for SAR studies investigating the role of N-terminal modifications, conjugation chemistry, or aminopeptidase susceptibility in the FXPRLamide family [1]. Unlike leucopyrokinin (Lem-PK) and locustapyrokinin II, which are N-terminally blocked by pyroglutamic acid (pGlu) and thus resistant to Edman degradation and aminopeptidase cleavage, Lom-MT is fully accessible to N-terminal sequencing and enzymatic processing [2]. This property is essential for studies requiring N-terminal labeling (e.g., biotinylation, fluorophore conjugation, or radiolabeling) or for investigating the role of N-terminal degradation in peptide half-life. Additionally, Lom-MT's Ser-containing FXPRLamide core (Phe-Ser-Pro-Arg-Leu-NH₂) provides a distinct comparator to Thr-containing family members (e.g., Lem-PK, Lom-PK II), enabling systematic dissection of the role of the X residue in receptor subtype selectivity [3].

Functional Cross-Reactivity and Receptor Subtype Selectivity Profiling Across Insect Species

Lom-MT serves as a critical reference peptide for functional cross-reactivity studies aimed at characterizing pyrokinin/PBAN receptor subtypes across different insect orders. Studies comparing Lom-MT, Lom-MT II, Lom-MT IV, and Bombyx PBAN-I on Leucophaea hindgut and Locusta oviduct bioassays have established that even within the same C-terminal motif family, quantitative thresholds vary by ~2.4-fold between tissues for a given peptide [1]. By including Lom-MT as a defined FXPRLamide agonist with known species-specific activity (active on Leucophaea hindgut and Locusta oviduct; inactive on Locusta hindgut), researchers can calibrate their assay systems and compare receptor pharmacology across species. This application is particularly relevant for agricultural biotechnology and pest management research, where understanding species-specific receptor activation by pyrokinin/PBAN peptides informs the development of targeted insect control agents.

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